Ethyl 5-oxo-6,6,6-trifluorohexanoate
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Overview
Description
Ethyl 5-oxo-6,6,6-trifluorohexanoate: is an organic compound with the molecular formula C₈H₁₁F₃O₃ . It is a derivative of hexanoic acid, where the sixth carbon is substituted with three fluorine atoms and the fifth carbon is part of a keto group. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group and the keto functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-oxo-6,6,6-trifluorohexanoate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl 5-oxohexanoate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of the trifluoromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is usually purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-oxo-6,6,6-trifluorohexanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of ethyl 5-hydroxy-6,6,6-trifluorohexanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-oxo-6,6,6-trifluorohexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, especially in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of ethyl 5-oxo-6,6,6-trifluorohexanoate involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. The keto group can form hydrogen bonds with biological targets, influencing enzyme activity and receptor binding. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Ethyl 5-oxo-6,6,6-trifluorohexanoate can be compared with other similar compounds such as:
Ethyl 5-oxohexanoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 5-hydroxy-6,6,6-trifluorohexanoate: Contains a hydroxyl group instead of a keto group, leading to different reactivity and applications.
Hexanoic acid derivatives: Various derivatives with different substituents on the hexanoic acid backbone, each with unique properties and applications.
The presence of the trifluoromethyl group in this compound makes it unique, as this group imparts distinct chemical and biological properties that are not observed in non-fluorinated analogs.
Properties
IUPAC Name |
ethyl 6,6,6-trifluoro-5-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-2-14-7(13)5-3-4-6(12)8(9,10)11/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXZMKTUGXGQQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645674 |
Source
|
Record name | Ethyl 6,6,6-trifluoro-5-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-52-8 |
Source
|
Record name | Ethyl 6,6,6-trifluoro-5-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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